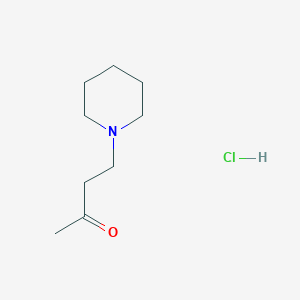

4-(Piperidin-1-yl)butan-2-one hydrochloride

Description

Properties

IUPAC Name |

4-piperidin-1-ylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-9(11)5-8-10-6-3-2-4-7-10;/h2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDUUYMJWZKRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-71-6 | |

| Record name | NSC57919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(Piperidin-1-yl)butan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 4-(Piperidin-1-yl)butan-2-one hydrochloride (CAS No: 6631-71-6). The document collates available data on its chemical structure, identifiers, and computed properties. The general synthetic route is described, although a detailed experimental protocol is not widely available in the public domain. Notably, there is a significant lack of publicly accessible experimental data regarding its precise physicochemical properties, such as melting and boiling points, as well as its spectroscopic characteristics. Furthermore, no specific biological activity or signaling pathways have been attributed to this compound in published literature, precluding the visualization of its mechanism of action. This guide serves to summarize the existing knowledge and highlight areas where further research is required.

Chemical Properties and Identifiers

This compound is a piperidine-containing ketone, typically available as a solid. The hydrochloride salt form enhances its stability and solubility in aqueous media compared to its free base.

Data Presentation

The following table summarizes the available quantitative and qualitative data for this compound and its corresponding free base. It is important to note that much of the available data for the hydrochloride salt is predicted rather than experimentally determined.

| Property | Value | Source |

| IUPAC Name | 4-(piperidin-1-yl)butan-2-one;hydrochloride | |

| CAS Number | 6631-71-6 | [1] |

| Molecular Formula | C₉H₁₈ClNO | [] |

| Molecular Weight | 191.70 g/mol | [] |

| Canonical SMILES | CC(=O)CCN1CCCCC1.Cl | [1] |

| InChI | InChI=1S/C9H17NO.ClH/c1-9(11)5-8-10-6-3-2-4-7-10;/h2-8H2,1H3;1H | [1] |

| Purity | ≥95% (Commercially available) | [1] |

| Boiling Point | 236.4°C at 760 mmHg (Predicted for free base) | [3] |

| Density | 0.939 g/cm³ (Predicted for free base) | [3] |

| LogP (Predicted) | 1.085 | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to 4-(Piperidin-1-yl)butan-2-one is a nucleophilic substitution reaction.[4] The hydrochloride salt is subsequently formed by reacting the free base with hydrochloric acid.

General Synthesis Method

The synthesis involves the reaction of piperidine with a 4-halobutan-2-one, such as 4-chlorobutan-2-one. In this SN2 reaction, the nucleophilic nitrogen atom of the piperidine ring attacks the electrophilic carbon of the butanone derivative, displacing the halide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which drives the reaction to completion. The resulting free base, 4-(piperidin-1-yl)butan-2-one, can then be converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol.

Logical Workflow of Synthesis:

Caption: General synthesis workflow for this compound.

Note: A detailed experimental protocol with specific quantities, reaction conditions (temperature, time), and purification methods for the hydrochloride salt is not available in the public domain. Commercial suppliers provide the compound, but their proprietary synthesis methods are not disclosed.

Spectroscopic Data

While NMR spectroscopy is a standard method for the structural elucidation of such compounds, experimentally obtained spectra for this compound are not present in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectra: Experimentally determined ¹H and ¹³C NMR data for this compound are not available in the public literature. Predicted chemical shifts for the free base suggest the presence of signals corresponding to the piperidine ring protons and the butanone moiety protons. However, the protonation of the piperidine nitrogen in the hydrochloride salt would be expected to cause significant downfield shifts of the adjacent protons and carbons.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and databases reveals no specific studies on the biological activity, mechanism of action, or associated signaling pathways for this compound. While the piperidin-4-one scaffold is known to be a versatile intermediate in the synthesis of various pharmacologically active compounds, including anticancer and anti-HIV agents, the specific biological function of this particular molecule has not been reported.[5]

Due to the absence of this information, no signaling pathway or experimental workflow diagrams can be generated.

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a chemical compound for which basic identifiers and some predicted properties are known. It serves as a potential building block in synthetic and medicinal chemistry. However, there is a significant lack of publicly available, experimentally verified data concerning its physicochemical properties, detailed synthetic protocols, and spectroscopic data. Crucially for drug development professionals, its biological activity and mechanism of action remain uninvestigated in the public domain. This technical guide consolidates the available information and underscores the need for further experimental characterization to fully understand the properties and potential applications of this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Piperidin-1-yl)butan-2-one HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-(Piperidin-1-yl)butan-2-one hydrochloride. The information is compiled from various sources to support research, development, and quality control activities involving this compound.

Chemical Identity and Properties

This compound is the salt form of the parent compound, 4-(Piperidin-1-yl)butan-2-one. The piperidine moiety is a common structural feature in many pharmaceuticals, often contributing to improved metabolic stability and receptor binding.[1] This compound serves as a versatile synthetic intermediate in the creation of more complex, biologically active molecules.[1]

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Piperidino-2-butanone hydrochloride | [2] |

| Molecular Formula | C₉H₁₈ClNO | [2] |

| Molecular Weight | 191.70 g/mol | [2] |

| CAS Number | 6631-71-6 | [2] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in water and alcohol | N/A |

| pKa | Data not available | N/A |

Table 2: Properties of the Free Base (4-(Piperidin-1-yl)butan-2-one)

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO | [1][3] |

| Molecular Weight | 155.24 g/mol | [1][3] |

| CAS Number | 16635-03-3 | [1][3] |

| Predicted XLogP3 | 0.8 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-(Piperidin-1-yl)butan-2-one HCl.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the butanone chain protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.

Links to experimental and predicted spectral data can be found on public databases such as PubChem.[3]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 4-(Piperidin-1-yl)butan-2-one is predicted to exhibit a strong absorption band for the carbonyl (C=O) group.

2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. For the free base, the expected monoisotopic mass is 155.131014166 Da.[3]

Experimental Protocols

3.1. Synthesis of 4-(Piperidin-1-yl)butan-2-one

A common and efficient method for the synthesis of 4-(Piperidin-1-yl)butan-2-one is through a nucleophilic substitution reaction.[1]

General Protocol:

-

Reaction Setup: Piperidine is reacted with 4-chlorobutan-2-one.

-

Base: The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

-

Solvent: A suitable organic solvent is used to dissolve the reactants.

-

Reaction Conditions: The mixture is stirred at a specific temperature for a set period to ensure the completion of the reaction.

-

Work-up and Purification: Following the reaction, the mixture is subjected to a standard work-up procedure, which may include extraction and washing. The crude product is then purified, commonly by distillation or chromatography.

3.2. Preparation of the Hydrochloride Salt

To prepare the hydrochloride salt, the synthesized free base is typically dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting salt precipitates and can be collected by filtration, washed, and dried.

3.3. Analytical Methods

Standard analytical techniques for the characterization of 4-(Piperidin-1-yl)butan-2-one HCl include:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment.

-

NMR Spectroscopy (¹H and ¹³C): For structural elucidation.

-

Mass Spectrometry: To confirm molecular weight.

-

FTIR Spectroscopy: To identify functional groups.

Visualizations

4.1. Synthetic Workflow

4.2. Potential Biological Activities of the Piperidin-4-one Scaffold

While specific signaling pathways for 4-(Piperidin-1-yl)butan-2-one are not well-documented, the broader class of piperidin-4-one derivatives has been investigated for various pharmacological activities.[4][5]

References

- 1. 4-(Piperidin-1-yl)butan-2-one|CAS 16635-03-3 [benchchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4-(Piperidin-1-yl)butan-2-one | C9H17NO | CID 414358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Technical Guide: 4-(Piperidin-1-yl)butan-2-one hydrochloride (CAS 6631-71-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on 4-(Piperidin-1-yl)butan-2-one hydrochloride (CAS 6631-71-6), a heterocyclic compound recognized for its role as a versatile synthetic intermediate in the field of medicinal chemistry. Due to the limited availability of in-depth public data, this document focuses on its chemical properties, a general synthesis overview of its free base, and its established utility in the development of more complex pharmaceutical agents.

Core Compound Information

This compound is the salt form of the parent compound, 4-(Piperidin-1-yl)butan-2-one. The piperidine moiety is a well-established "privileged structure" in medicinal chemistry, known for conferring favorable properties such as membrane permeability and metabolic stability.[1]

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound and its corresponding free base is presented below. It is important to note that detailed, experimentally verified analytical data for the hydrochloride salt is not widely available in public literature; one major supplier explicitly states they do not collect or provide such data.[2]

| Property | This compound | 4-(Piperidin-1-yl)butan-2-one (Free Base) |

| CAS Number | 6631-71-6 | 16635-03-3 |

| Molecular Formula | C₉H₁₈ClNO | C₉H₁₇NO |

| Molecular Weight | 191.70 g/mol [2][3] | 155.24 g/mol [1] |

| IUPAC Name | 4-(piperidin-1-yl)butan-2-one;hydrochloride[4][] | 4-(piperidin-1-yl)butan-2-one[1][6] |

| Canonical SMILES | CC(=O)CCN1CCCCC1.Cl[4] | CC(=O)CCN1CCCCC1[6] |

| InChI | InChI=1S/C9H17NO.ClH/c1-9(11)5-8-10-6-3-2-4-7-10;/h2-8H2,1H3;1H[4] | InChI=1S/C9H17NO/c1-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3[6] |

| Purity | ≥95% (as offered by some suppliers)[3][4] | Not consistently reported |

| LogP | 1.085 (calculated)[4] | Not specified |

Synthesis and Manufacturing

General Synthesis of 4-(Piperidin-1-yl)butan-2-one

The most common and efficient method for synthesizing the free base is a bimolecular nucleophilic substitution (SN2) reaction.[1] This involves the reaction of piperidine with a butanone derivative containing a suitable leaving group at the 4-position, typically a halide such as chlorine.

Reaction Scheme:

Caption: General SN2 reaction for the synthesis of 4-(Piperidin-1-yl)butan-2-one.

Experimental Protocol Outline:

A detailed experimental protocol is not available in the public domain. However, based on the general description of the SN2 reaction, a typical procedure would involve the following steps:

-

Reaction Setup: Piperidine and a base (e.g., potassium carbonate or triethylamine) are dissolved in a suitable polar aprotic solvent (e.g., acetonitrile or tetrahydrofuran). The base is necessary to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.[1]

-

Addition of Electrophile: 4-Chlorobutan-2-one is added to the reaction mixture, often slowly or portion-wise, while stirring. The reaction may be conducted at room temperature or with gentle heating to increase the reaction rate.[1]

-

Reaction Monitoring: The progress of the reaction would be monitored using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction mixture would be worked up to remove the salt byproduct (e.g., by filtration) and the solvent (e.g., by evaporation under reduced pressure). The crude product would then be purified, likely using techniques such as distillation or column chromatography.

Formation of the Hydrochloride Salt

The hydrochloride salt is subsequently formed by treating the purified free base with hydrochloric acid in a suitable solvent. The resulting salt typically has improved stability and handling properties compared to the free base. A generalized workflow for this process is depicted below.

Caption: General workflow for the synthesis and salt formation of the target compound.

Applications in Drug Development

This compound is primarily utilized as a key starting material and building block in the synthesis of more complex and biologically active molecules.[1] Its chemical structure, featuring a reactive ketone group and a nucleophilic piperidine nitrogen, allows for a variety of further chemical modifications.[1] Notably, it has been identified as an intermediate in the synthesis of several established pharmaceutical drugs, including:

-

Loperamide: An opioid-receptor agonist that acts on the μ-opioid receptors in the myenteric plexus of the large intestine, primarily used for the control of diarrhea.

-

Darifenacin: A selective M3 muscarinic receptor antagonist used to treat overactive bladder.

-

Fenpiverine: An anticholinergic and antispasmodic agent.

The role of this compound as an intermediate highlights its importance in constructing the core scaffolds of these and potentially other therapeutic agents.

Biological Activity and Toxicology

There is a significant lack of publicly available data regarding the specific biological activity, mechanism of action, and toxicology of this compound itself. The pharmacological relevance of this compound is currently understood through its role as a precursor to other active pharmaceutical ingredients. Broader research into piperidine derivatives shows their wide range of biological activities, including anticancer, anti-Alzheimer's, and analgesic properties, but these are not specific to the title compound.[1]

Conclusion

This compound is a valuable chemical intermediate with a clear role in the synthesis of several important pharmaceutical compounds. While its basic chemical properties and a general synthetic route to its free base are known, there is a notable absence of detailed experimental protocols, quantitative analytical data, and specific biological or toxicological information in the public domain. This limits a more in-depth technical assessment of the compound itself. For researchers and drug development professionals, its primary value lies in its utility as a versatile building block for constructing more complex molecules with established therapeutic applications. Further research and publication of detailed characterization and biological screening data would be necessary to fully elucidate the intrinsic properties of this compound.

References

- 1. 4-(Piperidin-1-yl)butan-2-one|CAS 16635-03-3 [benchchem.com]

- 2. 4-PIPERIDINO-2-BUTANONE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6631-71-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 6. 4-(Piperidin-1-yl)butan-2-one | C9H17NO | CID 414358 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of 4-(Piperidin-1-yl)butan-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-(piperidin-1-yl)butan-2-one hydrochloride, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for the hydrochloride salt in publicly accessible literature, this guide combines theoretical data, information on the free base, and established principles of spectroscopic analysis to present a robust methodology for its characterization. The guide details the expected outcomes from key analytical techniques including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. Detailed experimental protocols for these techniques are provided to assist researchers in their laboratory work. Furthermore, a logical workflow for the complete structure elucidation process is presented visually using a Graphviz diagram. This document serves as a practical resource for professionals engaged in the synthesis, characterization, and application of similar small molecules.

Introduction

4-(Piperidin-1-yl)butan-2-one is a heterocyclic compound featuring a piperidine ring and a ketone functional group. Its hydrochloride salt is of particular interest in pharmaceutical development due to the improved solubility and stability that salt formation often confers. The piperidine moiety is a common scaffold in many biologically active compounds, known to influence properties such as membrane permeability and receptor binding. As an intermediate in the synthesis of various pharmaceutical agents, including loperamide and darifenacin, the unambiguous confirmation of its structure is a critical step in quality control and drug development pipelines.

This guide outlines the analytical methodologies required for the complete structure elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for both the free base and the hydrochloride salt of 4-(piperidin-1-yl)butan-2-one is presented in Table 1.

| Property | 4-(Piperidin-1-yl)butan-2-one | This compound | Reference |

| CAS Number | 16635-03-3 | 6631-71-6 | |

| Molecular Formula | C₉H₁₇NO | C₉H₁₈ClNO | |

| Molecular Weight | 155.24 g/mol | 191.70 g/mol | |

| IUPAC Name | 4-(piperidin-1-yl)butan-2-one | This compound |

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for this compound. It is important to note that while specific experimental spectra for the hydrochloride salt are not widely published, the data presented is a combination of information for the free base and predicted shifts based on the effects of protonation of the piperidine nitrogen.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the proton environment in a molecule. For this compound, the protonation of the piperidine nitrogen will cause a downfield shift of the adjacent protons (α-protons) compared to the free base.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) | ~2.1 | Singlet | 3H |

| Methylene (α to C=O) | ~2.8 | Triplet | 2H |

| Methylene (β to C=O) | ~2.6 | Triplet | 2H |

| Piperidine (α to N) | ~2.3-2.5 | Multiplet | 4H |

| Piperidine (β, γ to N) | ~1.4-1.7 | Multiplet | 6H |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the protonation of the nitrogen in the hydrochloride salt will influence the chemical shifts of the adjacent carbon atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~208 |

| CH₃ | ~30 |

| CH₂ (α to C=O) | ~45 |

| CH₂ (β to C=O) | ~58 |

| Piperidine (α to N) | ~54 |

| Piperidine (β to N) | ~23 |

| Piperidine (γ to N) | ~21 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone and the protonated amine.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1710 - 1725 | Strong |

| N-H Stretch (Ammonium salt) | 2400 - 2700 | Broad, Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |

| C-N Stretch | 1020 - 1220 | Medium |

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electrospray ionization (ESI) is a suitable technique. The primary ion observed would be that of the protonated free base.

Table 5: Expected Mass Spectrometry Data for this compound (ESI-MS)

| Ion | Expected m/z |

| [M+H]⁺ | 156.1383 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL to 10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the parent ion of interest ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

-

Structure Elucidation Workflow

The following diagram illustrates a logical workflow for the structure elucidation of this compound, starting from the initial synthesis and culminating in the confirmed chemical structure.

Caption: A flowchart illustrating the key stages in the structure elucidation of this compound.

Biological Context and Signaling Pathways

While the piperidine scaffold is prevalent in a wide array of pharmaceuticals targeting various biological pathways, including those involved in cancer and Alzheimer's disease, specific biological activity or signaling pathway modulation by this compound has not been extensively reported in the available literature. As a synthetic intermediate, its primary role is in the construction of more complex, pharmacologically active molecules. Further research is required to determine if this compound possesses any intrinsic biological activity.

Conclusion

Spectroscopic and Synthetic Profile of 4-(Piperidin-1-yl)butan-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 4-(piperidin-1-yl)butan-2-one hydrochloride (CAS No: 6631-71-6), a versatile synthetic intermediate.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical Properties and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural elucidation of organic molecules.[2] Predicted ¹H and ¹³C NMR data for the free base, 4-(piperidin-1-yl)butan-2-one, are presented below. The presence of the hydrochloride salt is expected to induce downfield shifts in the signals of protons and carbons near the protonated nitrogen atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(Piperidin-1-yl)butan-2-one

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | t | 2H | -CH₂-N |

| ~2.5 | t | 2H | -C(=O)-CH₂- |

| ~2.4 | m | 4H | Piperidine C2'-H, C6'-H |

| ~2.1 | s | 3H | -C(=O)-CH₃ |

| ~1.6 | m | 4H | Piperidine C3'-H, C5'-H |

| ~1.4 | m | 2H | Piperidine C4'-H |

Note: Data is predicted and may vary from experimental values. The hydrochloride salt will likely show a downfield shift for the protons on and adjacent to the nitrogen atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(Piperidin-1-yl)butan-2-one

| Chemical Shift (ppm) | Assignment |

| ~209 | C=O |

| ~58 | -CH₂-N |

| ~54 | Piperidine C2', C6' |

| ~43 | -C(=O)-CH₂- |

| ~30 | -C(=O)-CH₃ |

| ~26 | Piperidine C3', C5' |

| ~24 | Piperidine C4' |

Note: Data is predicted and may vary from experimental values. The hydrochloride salt will likely show a downfield shift for the carbons on and adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(piperidin-1-yl)butan-2-one is expected to exhibit characteristic absorption bands for the ketone and amine functional groups. For the hydrochloride salt, a broad absorption band corresponding to the N-H stretch of the ammonium salt is also anticipated.

Table 3: Expected Infrared Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2700-2250 (broad) | N-H stretch | Piperidinium ion |

| 2950-2850 | C-H stretch | Aliphatic |

| ~1715 | C=O stretch | Ketone |

| 1470-1430 | C-H bend | CH₂ |

| 1365-1355 | C-H bend | CH₃ |

| 1160-1020 | C-N stretch | Aliphatic amine |

Mass Spectrometry

Mass spectrometry of this compound would typically be performed on the free base. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the mass of the free base (155.24 g/mol ).[3]

Table 4: Predicted Mass Spectrometry Data for 4-(Piperidin-1-yl)butan-2-one

| m/z | Ion |

| 155 | [M]⁺ |

| 140 | [M - CH₃]⁺ |

| 98 | [C₅H₁₀N]⁺ (Piperidine fragment) |

| 58 | [CH₂=N(CH₂)₂]⁺ |

| 43 | [CH₃CO]⁺ |

Note: This represents predicted fragmentation for the free base.

Experimental Protocols

The synthesis of this compound is a two-step process involving the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 4-(Piperidin-1-yl)butan-2-one

A common and efficient method for the synthesis of 4-(piperidin-1-yl)butan-2-one is through a nucleophilic substitution reaction between piperidine and 4-chlorobutan-2-one.[2]

Materials:

-

Piperidine

-

4-Chlorobutan-2-one

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 equivalent) and 4-chlorobutan-2-one (1.1 equivalents) in acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the mixture. The potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(piperidin-1-yl)butan-2-one as an oil.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Materials:

-

4-(Piperidin-1-yl)butan-2-one

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

-

Diethyl ether

Procedure:

-

Dissolve the purified 4-(piperidin-1-yl)butan-2-one in a minimal amount of diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0 equivalent) in diethyl ether dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield this compound as a solid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

Technical Guide: Solubility Profile of 4-(Piperidin-1-yl)butan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 4-(Piperidin-1-yl)butan-2-one hydrochloride (CAS No: 6631-71-6). Due to the absence of publicly available quantitative solubility data for this compound, this document provides a comprehensive predicted solubility profile based on its physicochemical properties and structural analogues. Furthermore, a detailed, generalized experimental protocol is presented to enable researchers to determine precise quantitative solubility data in various solvent systems. This guide is intended to be a valuable resource for professionals in pharmaceutical development, chemical research, and formulation science who are handling or proposing to work with this compound.

Introduction

This compound is a chemical intermediate featuring a piperidine ring and a ketone functional group.[1] The piperidine moiety is a common structural motif in many pharmaceuticals, often contributing to improved pharmacokinetic properties.[1] Understanding the solubility of its hydrochloride salt is critical for a wide range of applications, including reaction chemistry, formulation development, and in vitro biological assays. This document serves to bridge the current gap in available solubility data by providing a predictive analysis and a practical methodology for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Piperidin-1-yl)butan-2-one and its hydrochloride salt is presented in Table 1. These properties form the basis for the predicted solubility profile.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 6631-71-6 | [2] |

| Molecular Formula | C₉H₁₈ClNO | |

| Molecular Weight | 191.70 g/mol | [2] |

| LogP (for free base) | 0.8 | [3] |

| Canonical SMILES | CC(=O)CCN1CCCCC1.Cl | [2] |

Predicted Solubility Profile

While specific quantitative data is unavailable, a qualitative solubility profile can be inferred from the compound's structure. As a hydrochloride salt, it is expected to have significantly higher aqueous solubility compared to its free base form. The presence of the polar ketone group and the ionic salt character suggests good solubility in polar protic solvents. The aliphatic piperidine ring and butane chain may confer some solubility in less polar organic solvents.

Table 2 provides a predicted qualitative solubility profile for this compound in a range of common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | High | The compound is a hydrochloride salt, which is ionic and readily solvated by water. |

| Polar Protic | Methanol, Ethanol | High | The ionic nature and the ability to act as a hydrogen bond acceptor favor solubility. |

| Polar Aprotic | DMSO, DMF | Moderate to High | Good dipole-dipole interactions are expected to facilitate dissolution. |

| Less Polar | Dichloromethane | Low to Moderate | Some solubility may be observed due to the organic backbone of the molecule. |

| Non-polar | Hexane, Toluene | Very Low / Insoluble | The high polarity of the hydrochloride salt is incompatible with non-polar solvents. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the quantitative determination of the solubility of this compound. This method, often referred to as the shake-flask method, is considered a gold standard for solubility measurement.

4.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, pH 7.4 buffer, ethanol, etc.)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

4.2. Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the diagram below.

Caption: Workflow for experimental solubility determination.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining after equilibrium is reached, ensuring the solution is saturated.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid material is disturbed. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Calculation: Prepare a calibration curve using standards of known concentrations. Use the curve to determine the concentration in the diluted sample and then calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or g/L.

Structural Rationale for Solubility

The predicted solubility of this compound is a direct consequence of its molecular structure. The diagram below illustrates the key structural features and their influence on its solubility in polar solvents.

Caption: Influence of molecular structure on predicted solubility.

Conclusion

While quantitative experimental data for the solubility of this compound is not currently published, a reliable qualitative profile can be predicted based on its physicochemical properties as a hydrochloride salt. It is anticipated to be highly soluble in aqueous and polar protic solvents. For researchers requiring precise quantitative data for applications such as formulation or process development, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. This document aims to facilitate further research and application of this compound by addressing the existing information gap.

References

Navigating the Stability of 4-(Piperidin-1-yl)butan-2-one HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(piperidin-1-yl)butan-2-one hydrochloride (CAS: 6631-71-6). Due to the limited availability of specific public stability data for this compound, this document leverages information from structurally related molecules and established principles of pharmaceutical stability testing to offer a robust framework for its handling, storage, and analysis. One key supplier notes that analytical data is not collected for this specific product, underscoring the need for researchers to independently verify its identity and purity.

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the integrity of 4-(piperidin-1-yl)butan-2-one HCl. The following recommendations are synthesized from safety data sheets (SDS) for piperidine derivatives and related chemical compounds.

Summary of Storage and Handling Conditions

| Condition | Recommendation | Rationale & Citation |

| Temperature | Store in a cool, dry place.[1][2][3] | Minimizes the rate of potential thermal degradation. Some sources specify storing in a cool, well-ventilated place[1][3]. |

| Atmosphere | Keep container tightly closed.[1][3][4] Store under an inert gas.[4] | Protects from atmospheric moisture and oxygen, which can participate in degradation reactions. |

| Light | Store away from light. | Many organic molecules, especially those with amine functionalities, can be sensitive to photodegradation. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[5] | The piperidine moiety can react with strong acids and bases, while the overall structure may be susceptible to oxidation. |

| Handling | Use in a well-ventilated area.[1][3] Avoid breathing vapors or mist.[1][4] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1] Prevent the buildup of electrostatic charge[4]. | Standard practice for handling chemical reagents to ensure personnel safety. |

Potential Degradation Pathways

While specific degradation products for 4-(piperidin-1-yl)butan-2-one HCl have not been documented in the literature reviewed, its chemical structure—containing a ketone and a tertiary amine—suggests potential pathways of instability. Understanding these can aid in the development of stability-indicating analytical methods.

-

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, potentially forming an N-oxide. This can be catalyzed by light, air (oxygen), or oxidizing agents.

-

Hydrolysis: Although generally stable, prolonged exposure to strong acidic or basic conditions could potentially promote reactions at the ketone functional group.

-

Thermal Degradation: High temperatures can lead to decomposition, the specifics of which would require experimental investigation.

Below is a diagram illustrating these potential degradation routes.

References

The Multifaceted Biological Activities of 4-(Piperidin-1-yl)butan-2-one Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-1-yl)butan-2-one scaffold serves as a versatile backbone in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. The inherent properties of the piperidine ring, a "privileged structure" in drug discovery, often impart favorable pharmacokinetic characteristics to these molecules.[1][2] This technical guide provides a comprehensive overview of the biological activities of 4-(piperidin-1-yl)butan-2-one derivatives, with a focus on their cholinesterase inhibitory, antimicrobial, and anticancer properties. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key experimental and logical workflows.

Cholinesterase Inhibitory Activity

Derivatives of 4-(piperidin-1-yl)butan-2-one have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of these enzymes is a key therapeutic strategy in the management of Alzheimer's disease.[4] The following table summarizes the in vitro inhibitory activities of several piperidinone derivatives.

Table 1: Cholinesterase Inhibitory Activity of Piperidinone Derivatives [4][5]

| Compound ID | Target Enzyme | IC50 (µM) |

| 1d | AChE | 12.55 |

| BuChE | > 50 | |

| 1g | AChE | 18.04 |

| BuChE | 17.28 | |

| 5c | eeAChE | 0.5 ± 0.05 |

| eqBuChE | > 100 | |

| 7c | eeAChE | 35.6 ± 3.7 |

| eqBuChE | 2.5 ± 0.6 |

IC50: Half-maximal inhibitory concentration. AChE: Acetylcholinesterase. BuChE: Butyrylcholinesterase. eeAChE: Electric eel acetylcholinesterase. eqBuChE: Equine butyrylcholinesterase.

Antimicrobial Activity

The piperidine moiety is a common feature in many antimicrobial agents. Derivatives of 4-(piperidin-1-yl)butan-2-one have demonstrated activity against a range of bacterial and fungal pathogens.[6][7] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antibacterial Activity of Piperidin-4-one Derivatives [6]

| Compound ID | Staphylococcus aureus (ATCC 6538) MIC (µg/mL) | Escherichia coli (ATCC 8739) MIC (µg/mL) | Bacillus subtilis (MTCC 441) MIC (µg/mL) |

| 1a | 12.5 | 25 | 25 |

| 2a | 25 | 50 | 50 |

| 3a | 50 | 100 | 100 |

| 1b | 6.25 | 12.5 | 12.5 |

| 2b | 12.5 | 25 | 25 |

| 3b | 25 | 50 | 50 |

Table 3: Antifungal Activity of Piperidin-4-one Derivatives [6]

| Compound ID | M. gypseum MIC (µg/mL) | M. canis MIC (µg/mL) | T. mentagrophytes MIC (µg/mL) | T. rubrum MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 1b | 12.5 | 12.5 | 25 | 25 | 50 |

| 2b | 25 | 25 | 50 | 50 | 100 |

| 3b | 50 | 50 | 100 | 100 | >100 |

| 4b | 6.25 | 12.5 | 12.5 | 25 | 25 |

| 5b | 12.5 | 25 | 25 | 50 | 50 |

| 6b | 25 | 50 | 50 | 100 | 100 |

Anticancer Activity

The piperidine scaffold is present in numerous anticancer drugs.[1][8] Derivatives of 4-(piperidin-1-yl)butan-2-one have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Table 4: In Vitro Cytotoxic Activity of Piperidine Derivatives [1]

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 |

GI50: 50% growth inhibition.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of biological research. The following sections outline the key experimental protocols for the assays mentioned above.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure the activity of acetylcholinesterase and butyrylcholinesterase.[4][5]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (4-(piperidin-1-yl)butan-2-one derivatives)

-

Microplate reader

Procedure:

-

In a 96-well plate, add 100 µL of phosphate buffer to each well.

-

Add 100 µL of the enzyme solution and 100 µL of the test compound solution (at various concentrations) to the respective wells.

-

Pre-incubate the mixture for 5-15 minutes at room temperature.[4][5]

-

Add 100 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing

1. Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[7][9]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Sterile filter paper discs

-

Test compounds

-

Positive control (e.g., ampicillin, terbinafine)

-

Negative control (e.g., DMSO)

Procedure:

-

Prepare agar plates and allow them to solidify.

-

Inoculate the entire surface of the agar plates with a standardized suspension of the microorganism.

-

Impregnate sterile filter paper discs with a known concentration of the test compound.

-

Place the discs on the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

2. Broth Microdilution Method (for MIC determination)

This method provides a quantitative measure of antimicrobial activity.[6]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compounds

-

Positive and negative controls

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.[1]

Materials:

-

Human cancer cell lines

-

Cell culture medium and supplements

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Test compounds

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

Piperidine derivatives exert their biological effects by modulating various cellular signaling pathways.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Some piperidine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(Piperidin-1-yl)butan-2-one|CAS 16635-03-3 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. academicjournals.org [academicjournals.org]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

The Piperidine Moiety in 4-(Piperidin-1-yl)butan-2-one Hydrochloride: A Linchpin in the Synthesis of Clinically Significant Pharmaceuticals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(piperidin-1-yl)butan-2-one hydrochloride, while not possessing significant intrinsic biological activity, plays a crucial role as a versatile synthetic intermediate in the pharmaceutical industry. The piperidine moiety within this molecule is a "privileged scaffold" that imparts desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredients (APIs). This technical guide delves into the pivotal role of the piperidine group in this compound, focusing on its contribution to the synthesis and therapeutic action of three prominent drugs: loperamide, darifenacin, and fenpiverine. This document provides a comprehensive overview of the synthetic pathways, quantitative biological data of the resultant APIs, and their mechanisms of action, underscoring the strategic importance of this piperidine-containing building block in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence is attributed to its ability to confer favorable properties to a molecule, including enhanced membrane permeability, improved metabolic stability, and the capacity to engage in specific receptor-ligand interactions.[1] The saturated, six-membered ring of piperidine can adopt a stable chair conformation, allowing for precise spatial orientation of substituents, which is critical for optimal binding to biological targets.

This compound serves as a key starting material, where the nucleophilic nitrogen of the piperidine ring is strategically utilized to construct more complex molecular architectures. This guide will explore how this seemingly simple building block is transformed into drugs with distinct therapeutic applications, highlighting the indispensable contribution of the piperidine moiety.

Role as a Synthetic Intermediate

The primary function of this compound in drug development is as a reactive intermediate. The piperidine nitrogen acts as a nucleophile, enabling the formation of a crucial carbon-nitrogen bond during the synthesis of more elaborate drug molecules. A common and efficient synthetic route to produce this intermediate itself is via a nucleophilic substitution reaction between 4-chlorobutan-2-one and piperidine.[2]

Synthesis of Loperamide

Loperamide is a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea. The synthesis of loperamide involves the alkylation of a piperidine derivative, showcasing the utility of the 4-(piperidin-1-yl)butan-2-one backbone.

Experimental Protocol: Synthesis of Loperamide

A detailed synthesis of loperamide is a multi-step process. A key step involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with a suitable electrophile derived from 2,2-diphenyl-4-bromobutyric acid. While 4-(piperidin-1-yl)butan-2-one is not directly used in the final alkylation step of this specific piperidine, the underlying principle of utilizing a piperidine nitrogen for C-N bond formation is central. A general representation of a key synthetic step for a loperamide analog is as follows:

-

Alkylation of the Piperidine Nitrogen: A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine and a suitable base (e.g., sodium carbonate) in an appropriate solvent (e.g., 4-methyl-2-pentanone) is prepared.[3]

-

To this mixture, N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide is added, and the reaction is heated under reflux.[3]

-

The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the solvent is removed in vacuo, and the residue is worked up through extraction and purification by column chromatography to yield loperamide.[3]

Synthesis of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder. The synthesis of darifenacin directly utilizes a piperidine-like scaffold, where the core structure is analogous to that provided by 4-(piperidin-1-yl)butan-2-one.

Experimental Protocol: Synthesis of Darifenacin

The synthesis of darifenacin involves the coupling of (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetamide with a 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety. While the starting material in this specific patented synthesis is a pyrrolidine derivative, the chemical principles are analogous to reactions involving piperidine intermediates. A representative synthetic step is outlined below:

-

N-Alkylation: A mixture of (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetamide, 5-(2-bromoethyl)-2,3-dihydrobenzofuran, and anhydrous potassium carbonate in acetonitrile is heated at reflux for several hours.[4]

-

The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by preparative HPLC to yield darifenacin.[4]

Synthesis of Fenpiverine

Fenpiverine is an anticholinergic and antispasmodic agent. Its synthesis also involves the quaternization of a piperidine nitrogen, a reaction type for which 4-(piperidin-1-yl)butan-2-one serves as a conceptual precursor.

Biological Activity and Mechanism of Action of Derived Pharmaceuticals

The piperidine moiety, once incorporated into the final drug molecules, plays a direct role in their pharmacological activity by contributing to receptor binding and overall molecular conformation.

Loperamide

Loperamide exerts its antidiarrheal effect by acting as a potent agonist at the μ-opioid receptors located in the myenteric plexus of the large intestine.[5] This activation leads to a decrease in the activity of the myenteric plexus, which in turn reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall.[5] The piperidine ring is crucial for the correct orientation of the molecule within the opioid receptor binding pocket.

Signaling Pathway of Loperamide

The binding of loperamide to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that results in the inhibition of acetylcholine release, leading to reduced peristalsis.

Caption: Signaling cascade of Loperamide at the μ-opioid receptor.

Darifenacin

Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor.[6] The M3 receptors are primarily responsible for mediating bladder muscle contractions.[6] By blocking these receptors, darifenacin reduces the urgency and frequency of urination associated with an overactive bladder. The piperidine-like pyrrolidine ring in darifenacin is essential for its high-affinity binding to the M3 receptor.

Signaling Pathway of Darifenacin

Darifenacin competitively inhibits the binding of acetylcholine to M3 receptors on the detrusor muscle of the bladder, preventing the downstream signaling that leads to muscle contraction.

Caption: Mechanism of action of Darifenacin at the M3 muscarinic receptor.

Fenpiverine

Fenpiverine is an anticholinergic agent that functions as a competitive antagonist at muscarinic receptors, with a preference for the M3 subtype.[7] By blocking the effects of acetylcholine on smooth muscle cells, fenpiverine reduces muscle tone and spasms in the gastrointestinal, urinary, and biliary tracts.[7]

Quantitative Biological Data

The following tables summarize key quantitative data for loperamide and darifenacin, highlighting the contribution of the piperidine moiety to their potent and selective biological activities.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Ki (nM) | Reference |

| Loperamide | μ-Opioid | 3 | [1] |

| δ-Opioid | 48 | [1] | |

| κ-Opioid | 1156 | [1] | |

| Darifenacin | M3 Muscarinic | 0.12 (pKi 8.9) | [6] |

| M1 Muscarinic | 6.31 (pKi 8.2) | [8] | |

| M2 Muscarinic | 39.81 (pKi 7.4) | [8] | |

| M4 Muscarinic | 50.12 (pKi 7.3) | [8] | |

| M5 Muscarinic | 10.00 (pKi 8.0) | [8] |

Table 2: Pharmacokinetic Properties

| Drug | Bioavailability | Protein Binding | Elimination Half-life | Metabolism |

| Loperamide | <1% | ~95% | 10.8 ± 1.7 hours | Primarily hepatic (CYP3A4 and CYP2C8) |

| Darifenacin | 15-19% | ~98% | 13-19 hours | Hepatic (CYP2D6 and CYP3A4) |

Conclusion

This compound exemplifies the strategic use of a "privileged" structural motif in medicinal chemistry. While possessing no significant biological activity itself, its piperidine moiety serves as a critical building block for the synthesis of important pharmaceuticals. The incorporation of this piperidine scaffold into the final drug molecules, such as loperamide, darifenacin, and fenpiverine, is instrumental in achieving the desired receptor binding affinity, selectivity, and overall therapeutic effect. This in-depth guide underscores the fundamental role of this versatile intermediate in the development of effective treatments for a range of medical conditions, providing valuable insights for researchers and professionals in the field of drug discovery.

References

- 1. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Piperidin-1-yl)butan-2-one|CAS 16635-03-3 [benchchem.com]

- 3. Loperamide synthesis - chemicalbook [chemicalbook.com]

- 4. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]

- 5. Synthesis of Loperamide - Chemistry Steps [chemistrysteps.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fenpiverinium Bromide [benchchem.com]

- 8. benchchem.com [benchchem.com]

4-(Piperidin-1-yl)butan-2-one: A Versatile Heterocyclic Building Block for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(Piperidin-1-yl)butan-2-one is a valuable heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a piperidine ring and a reactive ketone functional group, provide a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The piperidine moiety is a well-established "privileged structure" in medicinal chemistry, known to enhance crucial pharmacokinetic properties such as membrane permeability, metabolic stability, and receptor binding affinity.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-(piperidin-1-yl)butan-2-one, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-(piperidin-1-yl)butan-2-one is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO | [1] |

| Molecular Weight | 155.24 g/mol | [1] |

| CAS Number | 16635-03-3 | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 236 °C | [1] |

| Density | 0.94 g/mL | [1] |

| Refractive Index | 1.459 | [1] |

| XlogP | 0.8 | [1] |

Synthesis of 4-(Piperidin-1-yl)butan-2-one

The most common and efficient method for the synthesis of 4-(piperidin-1-yl)butan-2-one is the nucleophilic substitution reaction between a 4-halobutan-2-one, typically 4-chlorobutan-2-one, and piperidine.[1] This Sₙ2 reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon bearing the halogen, leading to the displacement of the halide and the formation of the desired carbon-nitrogen bond.

Experimental Protocol: Nucleophilic Substitution

Materials:

-

4-chlorobutan-2-one

-

Piperidine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-chlorobutan-2-one (1.0 eq) in acetonitrile, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). Gentle heating may be applied to accelerate the reaction if necessary.

-

Once the reaction is complete, filter the solid potassium carbonate and wash it with acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-(piperidin-1-yl)butan-2-one.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for specific scales and desired purity.

Spectroscopic Characterization

The structural elucidation of 4-(piperidin-1-yl)butan-2-one is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Observed Features |

| ¹H NMR (Predicted) | Signals corresponding to the protons of the piperidine ring and the butanone moiety. Protons alpha to the nitrogen are expected to be downfield (2.3-2.5 ppm).[1] |

| ¹³C NMR | Signals for the carbonyl carbon, and the carbons of the piperidine ring and the butanone chain.[1] |

| IR Spectroscopy | A characteristic strong absorption band for the ketone carbonyl group (C=O) stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (155.24 g/mol ).[1] |

Applications as a Heterocyclic Building Block

The presence of both a nucleophilic piperidine nitrogen and an electrophilic ketone carbonyl group makes 4-(piperidin-1-yl)butan-2-one a versatile precursor for a wide range of chemical transformations and the synthesis of more complex molecules.

Synthesis of Loperamide Analogs

4-(Piperidin-1-yl)butan-2-one serves as a key intermediate in the synthesis of loperamide, an opioid receptor agonist used to treat diarrhea. The synthesis involves the alkylation of 4-(p-chlorophenyl)-4-hydroxypiperidine with a derivative of 4-(piperidin-1-yl)butan-2-one.

Development of Novel Biologically Active Compounds

The versatile reactivity of 4-(piperidin-1-yl)butan-2-one allows for its use in the generation of libraries of novel compounds for biological screening.

Antimicrobial Agents: Derivatives of piperidin-4-ones have shown promising antimicrobial activity. By modifying the core structure of 4-(piperidin-1-yl)butan-2-one, novel candidates with potential antibacterial and antifungal properties can be synthesized and evaluated.

Anticancer Agents: The piperidine scaffold is present in numerous anticancer drugs. The PI3K/Akt signaling pathway, a critical regulator of cell growth and survival, is a known target for many piperidine-containing inhibitors. Derivatives of 4-(piperidin-1-yl)butan-2-one can be designed to target components of this pathway, offering a potential strategy for the development of new cancer therapeutics.

Quantitative Biological Data of Related Piperidine Derivatives

While specific quantitative biological data for direct derivatives of 4-(piperidin-1-yl)butan-2-one are not extensively reported in readily available literature, studies on structurally related piperidin-4-one derivatives provide valuable insights into their potential biological activities.

Table: Antimicrobial Activity of Piperidin-4-one Derivatives

| Compound | Organism | MIC (µg/mL) |

| Derivative A | Staphylococcus aureus | 12.5 |

| Derivative B | Escherichia coli | 25 |

| Derivative C | Candida albicans | 6.25 |

Note: The data presented here are representative examples from studies on piperidin-4-one derivatives and are intended to illustrate the potential for biological activity. MIC (Minimum Inhibitory Concentration) values can vary based on the specific derivative and the assay conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

4-(Piperidin-1-yl)butan-2-one is a highly valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis and the presence of two reactive functional groups allow for the creation of a wide range of derivatives. The established importance of the piperidine scaffold in medicinal chemistry, coupled with the potential for its derivatives to modulate key biological pathways, makes 4-(piperidin-1-yl)butan-2-one a compelling starting point for the design and synthesis of novel therapeutic agents. Further exploration of the chemical space around this core structure is warranted to unlock its full potential in addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Piperidin-1-yl)butan-2-one hydrochloride

Abstract

This document provides a detailed protocol for the synthesis of 4-(Piperidin-1-yl)butan-2-one hydrochloride (CAS No: 6631-71-6). This compound is a valuable synthetic intermediate in medicinal chemistry and drug discovery, serving as a key building block for more complex, biologically active molecules.[1] The piperidine moiety is a privileged structure in pharmaceuticals, known to enhance membrane permeability and metabolic stability.[1] The protocol described herein follows a classical and efficient synthetic route via a nucleophilic substitution reaction. This document is intended for researchers, scientists, and drug development professionals. All procedures should be performed by trained personnel in a properly equipped chemical laboratory.

Reaction Scheme

The synthesis of 4-(Piperidin-1-yl)butan-2-one is achieved through the nucleophilic substitution of 4-chlorobutan-2-one with piperidine. The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

Reaction: Piperidine + 4-Chlorobutan-2-one → 4-(Piperidin-1-yl)butan-2-one → this compound

Materials and Equipment

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | Corrosive, Flammable |

| 4-Chlorobutan-2-one | 6322-49-2 | C₄H₇ClO | 106.55 | Lachrymator, Toxic |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | 105.99 | Anhydrous, Base |

| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous, Flammable |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 2M solution in Et₂O |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous, Drying agent |

| Deuterated Chloroform (CDCl₃) | 865-49-6 | CDCl₃ | 120.38 | For NMR analysis |

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

-

NMR spectrometer

-

Melting point apparatus

Experimental Protocol

-

Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

-

Reagents Addition:

-

To the flask, add piperidine (8.5 g, 0.1 mol).

-

Add anhydrous sodium carbonate (11.6 g, 0.11 mol) as a base to neutralize the HCl formed during the reaction.[1]

-

Add 100 mL of anhydrous diethyl ether as the solvent.

-

-

Reaction Initiation:

-

Begin stirring the mixture.

-

Slowly add 4-chlorobutan-2-one (10.6 g, 0.1 mol) dropwise to the stirring mixture at room temperature. The addition should be controlled to manage any exotherm.

-

-

Reaction Conditions:

-

After the addition is complete, heat the mixture to a gentle reflux (approx. 35-40°C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid sodium carbonate and the formed sodium chloride using a Büchner funnel.

-

Wash the solid residue with a small amount of fresh diethyl ether (2 x 20 mL).

-

Combine the filtrate and the washes.

-

Remove the diethyl ether solvent using a rotary evaporator to yield the crude 4-(Piperidin-1-yl)butan-2-one as an oil.

-

-

Dissolution: Dissolve the crude oil from the previous step in 100 mL of anhydrous diethyl ether.

-

Precipitation:

-